

A Comparative Guide to the Biological Activities of Azetidine Derivatives

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Compound of Interest

Compound Name: 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride

CAS No.: 1439818-48-0

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Introduction: The Versatility of the Strained Ring

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] The inherent ring strain of the azetidine moiety, while lending a degree of instability, also provides a unique three-dimensional conformation that can facilitate potent and selective interactions with biological targets. This has led to the exploration of azetidine derivatives across a wide spectrum of therapeutic areas, revealing a diverse range of biological activities.[2] This guide provides a comparative analysis of the biological activities of various azetidine derivatives, with a focus on their antibacterial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Antibacterial Activity: A Renewed Assault on Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Azetidine derivatives have emerged as a promising class of compounds in this arena.[3] The β -

lactam ring, a key feature of many antibiotics, is an azetidin-2-one structure, highlighting the historical and ongoing importance of this scaffold in combating bacterial infections.[1]

Modern synthetic efforts have expanded beyond traditional β -lactams to explore diverse azetidine-based structures with potent antibacterial effects. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[1]

Comparative Analysis of Antibacterial Azetidine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected azetidine derivatives against various bacterial strains. The MIC is a crucial metric representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative	Bacterial Strain	MIC ($\mu\text{g/mL}$)	Reference
Azetidine Derivative 6i	Staphylococcus aureus (Methicillin-sensitive)	0.25	[4]
Staphylococcus aureus (Methicillin-resistant)	16.00	[4]	
Escherichia coli (ATCC 35218)	16.00	[4]	
Benzimidazole-azetidin-2-one 5a	Staphylococcus aureus	25	[5]
Benzimidazole-azetidin-2-one 5b	Staphylococcus aureus	25	[5]
Bacillus pumilus	25	[5]	
Benzimidazole-azetidin-2-one 5g	Staphylococcus aureus	25	[5]
Bacillus pumilus	25	[5]	
Standard Antibiotic (Streptomycin)	Various bacterial strains	1.25-6.25	

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6][7][8]

Objective: To determine the minimum concentration of an azetidine derivative required to inhibit the visible growth of a specific bacterium.

Materials:

- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Azetidine derivative stock solution of known concentration
- Positive control (bacterial culture in broth without the test compound)
- Negative control (broth only)
- Microplate reader (optional, for spectrophotometric reading)

Procedure:

- **Preparation of Dilutions:** A serial two-fold dilution of the azetidine derivative is performed in the microtiter plate. Typically, 50 μL of sterile broth is added to all wells except the first column. Then, 100 μL of the test compound at a starting concentration is added to the first well of each row, and 50 μL is serially transferred to subsequent wells, creating a concentration gradient.
- **Inoculum Preparation:** A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Each well (except the negative control) is inoculated with 50 μL of the standardized bacterial suspension.
- **Incubation:** The microtiter plate is incubated at 37°C for 18-24 hours.
- **Reading the Results:** The MIC is determined as the lowest concentration of the azetidine derivative at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Anticancer Activity: Targeting Key Pathways in Oncology

The search for novel anticancer agents is a continuous effort, and azetidine derivatives have shown considerable promise in this area. Their rigid structure can be exploited to design potent and selective inhibitors of various cancer-related targets, such as kinases and transcription factors.[2]

Comparative Analysis of Anticancer Azetidine Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC₅₀ values of several azetidine derivatives against different cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Azetidine-based STAT3 Inhibitor H172	-	0.38-0.98 (in vitro DNA-binding)	[9][10]
Azetidine-based STAT3 Inhibitor H182	-	0.38-0.98 (in vitro DNA-binding)	[9][10]
Azetidine-based STAT3 Inhibitor H120	-	1.75-2.07 (in vitro DNA-binding)	[9]
Azetidine-based STAT3 Inhibitor H105	-	1.75-2.07 (in vitro DNA-binding)	[9]
Azetidine 8a	HepG2 (Hepatocellular Carcinoma)	13.5 (μg/mL)	[11]
MCF-7 (Breast Cancer)	10 (μg/mL)	[11]	
Azetidine 8b	HepG2 (Hepatocellular Carcinoma)	32.5 (μg/mL)	[11]
MCF-7 (Breast Cancer)	25.9 (μg/mL)	[11]	
Azetidine-3-carbonyl- N-methyl-hydrazino derivative 6h	MCF-7 (Breast Cancer)	- (Superior to Ciprofloxacin and SAHA)	[4]
Oxadiazole/Thiadiazol e-azetidin-2-one AZ-5	-	IC50 = 45.02 μg/mL (Antioxidant activity)	[12]
Oxadiazole/Thiadiazol e-azetidin-2-one AZ- 15	-	IC50 = 42.88 μg/mL (Antioxidant activity)	[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.^{[13][14][15][16][17]}

Objective: To determine the concentration of an azetidine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

- 96-well plates
- Cancer cell line of interest
- Complete cell culture medium
- Azetidine derivative stock solution
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
- Microplate reader

Procedure:

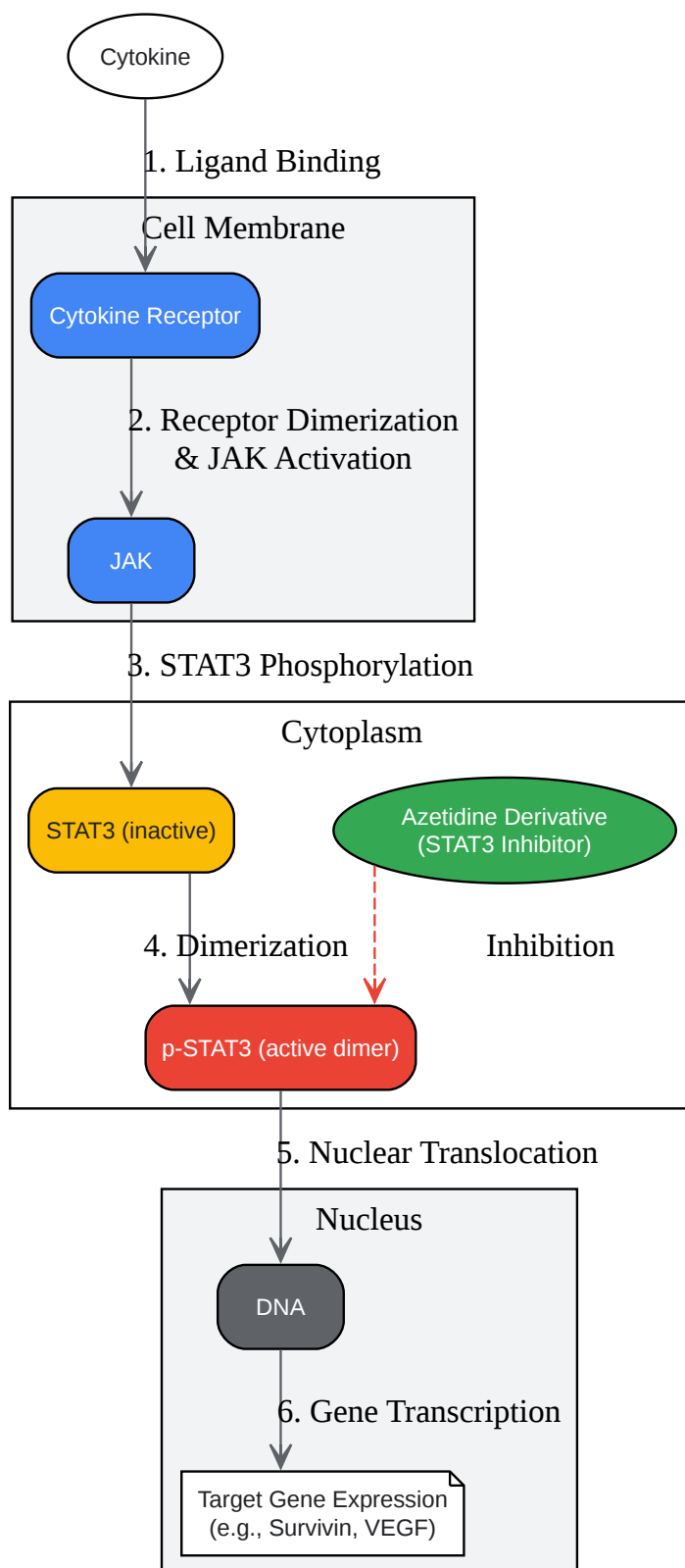
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the azetidine derivative. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial

dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

- **Solubilization:** The medium is carefully removed, and 100-150 μL of the solubilization solution is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_{50} value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Targeting the STAT3 Signaling Pathway with Azetidine Derivatives

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation.[18] Aberrant STAT3 activation is implicated in various cancers, making it an attractive therapeutic target.[9] Several azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[9][10][19] These inhibitors can disrupt the STAT3 signaling cascade, leading to a reduction in the expression of downstream target genes involved in tumor progression.[20]

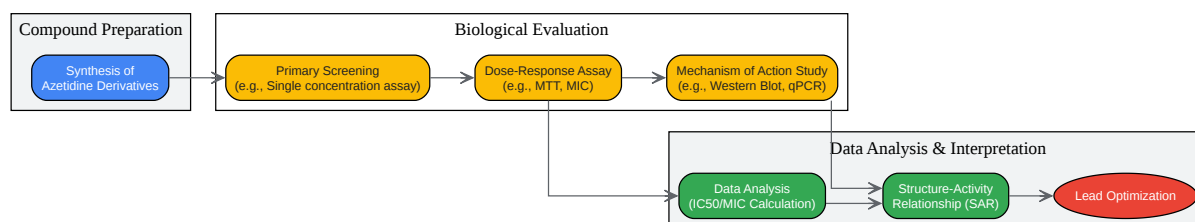


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Caption: The STAT3 signaling pathway and the inhibitory action of azetidine derivatives.

General Experimental Workflow for Biological Activity Screening

The process of identifying and characterizing the biological activity of novel azetidine derivatives typically follows a structured workflow.



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Caption: A general workflow for the biological screening of azetidine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Certain azetidine derivatives have demonstrated promising anti-inflammatory properties. For example, the non-protein amino acid L-azetidine-2-carboxylic acid has been shown to trigger pro-inflammatory responses in microglial cells.[21] Conversely, other synthetic azetidine derivatives, such as KHG26792, have been found to attenuate the production of inflammatory mediators like IL-6, IL-1 β , and TNF- α . [22] This suggests that the azetidine scaffold can be tailored to either elicit or suppress inflammatory responses, depending on the specific substitutions.

Conclusion

Azetidine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their unique structural features make them attractive scaffolds for the design of novel therapeutics. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships of azetidine derivatives will undoubtedly lead to the identification of even more potent and selective agents for the treatment of various diseases.

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